molecular formula C18H17N3O4S2 B3203501 N-(4-methoxybenzyl)-2-(phenylsulfonamido)thiazole-4-carboxamide CAS No. 1021259-45-9

N-(4-methoxybenzyl)-2-(phenylsulfonamido)thiazole-4-carboxamide

Cat. No. B3203501
CAS RN: 1021259-45-9
M. Wt: 403.5 g/mol
InChI Key: RUGGGIXVGXUADU-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-2-(phenylsulfonamido)thiazole-4-carboxamide, also known as MBPTC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MBPTC belongs to the class of sulfonamide compounds, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-2-(phenylsulfonamido)thiazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In oncology, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. In neurology, this compound has been shown to protect neurons by inhibiting the activation of microglia and astrocytes, which are involved in neuroinflammation. In immunology, this compound has been shown to modulate the activity of immune cells such as T cells and macrophages, which play a role in the immune response.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in scientific research studies. In oncology, this compound has been shown to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins. In neurology, this compound has been shown to protect neurons by reducing oxidative stress and inflammation. In immunology, this compound has been shown to modulate the production of cytokines and chemokines, which are involved in the immune response.

Advantages and Limitations for Lab Experiments

N-(4-methoxybenzyl)-2-(phenylsulfonamido)thiazole-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for specific targets, its low toxicity, and its ease of synthesis. However, there are also limitations to its use in lab experiments, including its limited solubility in aqueous solutions, its potential for off-target effects, and its lack of clinical data.

Future Directions

There are several future directions for research on N-(4-methoxybenzyl)-2-(phenylsulfonamido)thiazole-4-carboxamide, including the development of more potent and selective analogs, the investigation of its potential as a therapeutic agent in various disease models, and the elucidation of its mechanism of action at the molecular level. Additionally, the use of this compound in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects.

Scientific Research Applications

N-(4-methoxybenzyl)-2-(phenylsulfonamido)thiazole-4-carboxamide has been studied for its potential therapeutic properties in various scientific research fields, including oncology, neurology, and immunology. In oncology, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. In neurology, this compound has been investigated for its neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. In immunology, this compound has been studied for its anti-inflammatory properties and its potential as an immunomodulatory agent.

properties

IUPAC Name

2-(benzenesulfonamido)-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S2/c1-25-14-9-7-13(8-10-14)11-19-17(22)16-12-26-18(20-16)21-27(23,24)15-5-3-2-4-6-15/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGGGIXVGXUADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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